1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea
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Overview
Description
1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which contribute to their diverse chemical and biological properties
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, benzothiazole derivatives are known for their antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea typically involves the reaction of 6-chlorobenzo[d]thiazole-2-amine with m-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Mechanism of Action
The mechanism of action of 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to interact with enzymes and receptors in biological systems, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its antimicrobial or anticancer properties .
Comparison with Similar Compounds
1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea can be compared with other benzothiazole derivatives, such as:
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Known for its anticancer activity and ability to induce cell cycle arrest.
N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Exhibits antimicrobial properties against various bacterial and fungal strains.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-9-3-2-4-11(7-9)17-14(20)19-15-18-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACTFUJXVGYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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